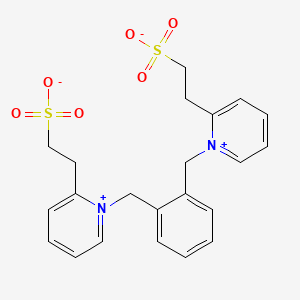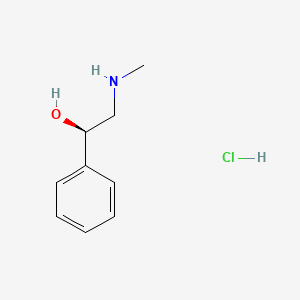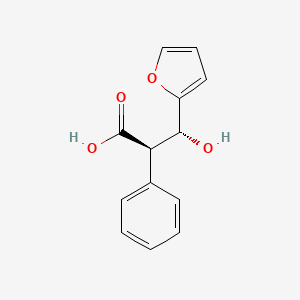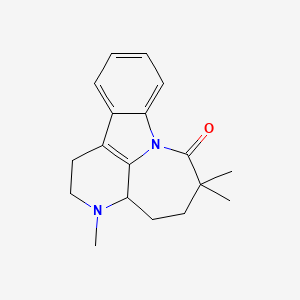
(+-)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one is a complex organic compound with a unique structureThe compound’s molecular formula is C18H22N2O, and it has a molecular weight of 282.3801 .
Métodos De Preparación
The synthesis of (±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one involves several steps. The synthetic routes typically include the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are usually commercially available or can be synthesized through known methods.
Reaction Conditions: The reaction conditions involve specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis to produce larger quantities of the compound. This often requires optimization of reaction conditions and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
(±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Aplicaciones Científicas De Investigación
(±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may be used to study enzyme interactions, cellular processes, and metabolic pathways.
Industry: Industrial applications may include the production of specialty chemicals, pharmaceuticals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
(±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one can be compared with other similar compounds, such as:
- 6,6-Dimethyl-2,3,3a,4,5,6-hexahydro-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one
- 5,5-Dimethyl-2,3,3a,4,5,6-hexahydro-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one
- 3-Benzyl-6,6-dimethyl-2,3,3a,4,5,6-hexahydro-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of (±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one lies in its specific arrangement of atoms and the resulting chemical and biological activities.
Propiedades
Número CAS |
87255-57-0 |
|---|---|
Fórmula molecular |
C18H22N2O |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4,8,8-trimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one |
InChI |
InChI=1S/C18H22N2O/c1-18(2)10-8-15-16-13(9-11-19(15)3)12-6-4-5-7-14(12)20(16)17(18)21/h4-7,15H,8-11H2,1-3H3 |
Clave InChI |
TXCGQVDBXSSSAF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2C3=C(CCN2C)C4=CC=CC=C4N3C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



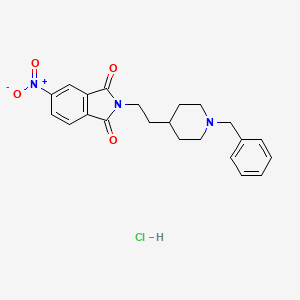

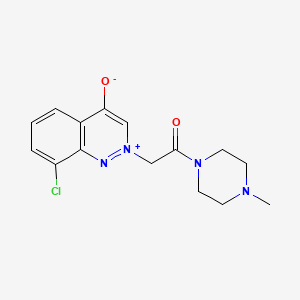
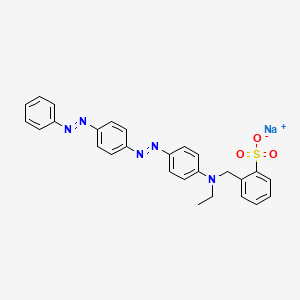
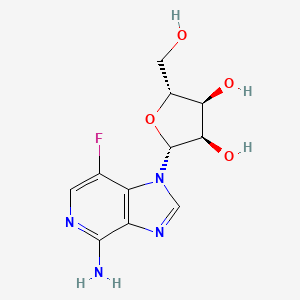


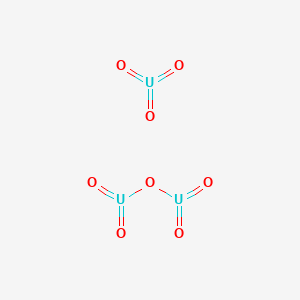
![(Dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12748455.png)
